molecular formula C11H16N4O3 B7979337 propan-2-yl 2-amino-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate

propan-2-yl 2-amino-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate

Cat. No.: B7979337
M. Wt: 252.27 g/mol
InChI Key: GMYZAKFJCHHPSA-UHFFFAOYSA-N
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Description

Propan-2-yl 2-amino-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate is a heterocyclic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-amino-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable pyrimidine derivative with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to obtain the desired product at a large scale .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-amino-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of propan-2-yl 2-amino-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[3,4-d]pyrimidine derivatives, such as:

Uniqueness

Propan-2-yl 2-amino-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

propan-2-yl 2-amino-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-6(2)18-11(17)15-4-3-7-8(5-15)13-10(12)14-9(7)16/h6H,3-5H2,1-2H3,(H3,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYZAKFJCHHPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC2=C(C1)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)N1CCC2=C(C1)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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